1,3-Bis(aminometil)adamantano

Descripción general

Descripción

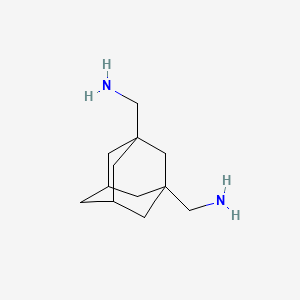

Adamantane-1,3-diyldimethanamine is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features two methanamine groups attached to the 1 and 3 positions of the adamantane framework. The rigid and symmetrical structure of adamantane imparts significant stability to its derivatives, making them valuable in various chemical and pharmaceutical applications.

Aplicaciones Científicas De Investigación

Adamantane-1,3-diyldimethanamine has several applications in scientific research:

Medicinal Chemistry: Its derivatives are explored for antiviral, antibacterial, and anticancer properties.

Drug Delivery Systems: The adamantane moiety is used to enhance the stability and bioavailability of drugs.

Material Science: Adamantane derivatives are used in the synthesis of polymers and advanced materials due to their stability and unique structural properties.

Análisis Bioquímico

Biochemical Properties

Adamantane-1,3-diyldimethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with palladium-catalyzed arylation reactions, where it forms N,N’-diaryl derivatives . These interactions are crucial for understanding the compound’s potential in synthetic chemistry and drug development.

Cellular Effects

Adamantane-1,3-diyldimethanamine affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell proliferation and differentiation. For example, studies have shown that adamantane derivatives can exhibit cytotoxic effects on certain cell lines, indicating their potential in cancer research .

Molecular Mechanism

The molecular mechanism of action of adamantane-1,3-diyldimethanamine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s rigid structure allows it to fit into specific binding sites on proteins, thereby modulating their activity. This mechanism is essential for understanding how adamantane-1,3-diyldimethanamine can be used in therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adamantane-1,3-diyldimethanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that adamantane derivatives can maintain their activity over extended periods, making them suitable for long-term biochemical experiments . The degradation products of adamantane-1,3-diyldimethanamine need to be carefully monitored to ensure accurate results.

Dosage Effects in Animal Models

The effects of adamantane-1,3-diyldimethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or inhibiting disease progression. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic window of adamantane-1,3-diyldimethanamine.

Metabolic Pathways

Adamantane-1,3-diyldimethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s rigid structure allows it to participate in specific biochemical reactions, influencing the overall metabolic profile of cells . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of adamantane-1,3-diyldimethanamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity allows it to easily cross cell membranes and accumulate in specific cellular compartments . Understanding its transport and distribution is crucial for optimizing its delivery in therapeutic applications.

Subcellular Localization

Adamantane-1,3-diyldimethanamine’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for understanding how adamantane-1,3-diyldimethanamine exerts its effects at the cellular level

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Adamantane-1,3-diyldimethanamine can be synthesized through several methods. One common approach involves the reduction of adamantane-1,3-dicarboxylic acid to its corresponding diamine. This process typically includes the following steps:

Formation of Adamantane-1,3-dicarboxylic Acid: This can be achieved through the oxidation of adamantane using strong oxidizing agents.

Conversion to Adamantane-1,3-dicarboxamide: The dicarboxylic acid is then converted to its amide form using reagents like thionyl chloride and ammonia.

Reduction to Adamantane-1,3-diyldimethanamine: The final step involves the reduction of the amide to the diamine using reducing agents such as lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of adamantane-1,3-diyldimethanamine may involve more efficient catalytic processes. For instance, palladium-catalyzed arylation reactions have been explored for the synthesis of adamantane derivatives .

Análisis De Reacciones Químicas

Types of Reactions: Adamantane-1,3-diyldimethanamine undergoes various chemical reactions, including:

Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Arylation Reactions: Palladium-catalyzed arylation can introduce aryl groups to the amine, enhancing its chemical diversity.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.

Common Reagents and Conditions:

Palladium Catalysts: Used in arylation reactions.

Lithium Aluminum Hydride: Employed in the reduction of amides to amines.

Thionyl Chloride and Ammonia: Utilized in the conversion of carboxylic acids to amides.

Major Products:

N,N’-Diaryl Derivatives: Formed through arylation reactions.

Reduced Amines: Obtained from the reduction of amides.

Mecanismo De Acción

The mechanism of action of adamantane-1,3-diyldimethanamine involves its interaction with various molecular targets. For instance, its derivatives can act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, influencing neurotransmission and exhibiting neuroprotective effects . The rigid structure of adamantane allows for precise positioning of functional groups, facilitating specific interactions with biological targets.

Comparación Con Compuestos Similares

Adamantane-1,3-diyldiethanamine: Similar structure with ethyl groups instead of methylene groups.

1,3-Dehydroadamantane: An unsaturated derivative with double bonds.

Adamantane-1,3-dicarboxylic Acid: A precursor in the synthesis of adamantane-1,3-diyldimethanamine.

Uniqueness: Adamantane-1,3-diyldimethanamine stands out due to its dual amine functionality, which allows for diverse chemical modifications and applications. Its stability and structural rigidity make it a valuable scaffold in drug design and material science.

Actividad Biológica

Adamantane-1,3-diyldimethanamine, a compound belonging to the adamantane family, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supplemented with data tables and case studies.

Chemical Structure and Properties

Adamantane-1,3-diyldimethanamine has the molecular formula and exists as a dihydrochloride salt. Its unique adamantane scaffold contributes to its lipophilicity and ability to interact with biological systems effectively. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which further influence its biological activity.

The biological activity of adamantane-1,3-diyldimethanamine is primarily attributed to its interaction with enzymes and receptors. Notably, it has been shown to inhibit certain viral enzymes, thereby preventing viral replication. This mechanism positions the compound as a potential candidate for antiviral applications .

Antiviral Activity

Research indicates that adamantane derivatives exhibit significant antiviral properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the replication of viruses such as influenza and HIV. The adamantane scaffold enhances the stability and efficacy of these compounds in biological systems .

Antimycobacterial Properties

A series of studies have evaluated the antimycobacterial activity of adamantane derivatives against Mycobacterium tuberculosis (M. tb). One study reported that specific adamantanol analogs displayed enhanced potency against extensively drug-resistant strains of M. tb, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional treatments .

| Compound | MIC (µM) | Activity Comparison |

|---|---|---|

| Adamantanol derivative 8k | 0.012 | Highly effective against XDR M. tb |

| Adamantane analogue (standard) | 0.68 | Less effective than 8k |

Case Studies

- Antituberculosis Research : A study highlighted the design and synthesis of novel adamantane-based compounds aimed at combating drug-resistant tuberculosis. The findings suggested that modifications to the adamantane structure could lead to improved water solubility and biological activity against M. tb strains .

- Antiviral Studies : Another investigation focused on the interaction of azaadamantanes with viral proteins, revealing that certain derivatives could effectively bind to the M2 protein channel of influenza viruses, thereby inhibiting their function .

Summary of Findings

The exploration of adamantane-1,3-diyldimethanamine reveals its promising role in medicinal chemistry:

- Antiviral Activity : Effective against various viruses by inhibiting replication mechanisms.

- Antimycobacterial Properties : Demonstrates potential as a treatment for tuberculosis, particularly against drug-resistant strains.

- Chemical Versatility : Capable of undergoing various reactions that may enhance its therapeutic properties.

Propiedades

IUPAC Name |

[3-(aminomethyl)-1-adamantyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEAFMOPSFWZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Copper(I) Iodide (CuI) as a catalyst for the diarylation of Adamantane-1,3-diyldimethanamine?

A1: The research article "CuI-catalyzed N,N’-diarylation of diamines of adamantane series" [] focuses on using CuI as a catalyst for this specific reaction. While the article doesn't directly compare it to other methods, the use of CuI offers some potential advantages based on existing knowledge of Cu-catalyzed reactions:

Q2: What is the significance of Palladium-catalyzed arylation in the context of Adamantane-1,3-diyldimethanamine?

A2: The article "Arylation of adamantanamines: III. Palladium-catalyzed arylation of adamantane-1,3-diyldimethanamine and 2,2′-(adamantane-1,3-diyl)diethanamine" [] explores the use of palladium catalysts for introducing aryl groups onto the nitrogen atoms of Adamantane-1,3-diyldimethanamine. This methodology is significant because:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.